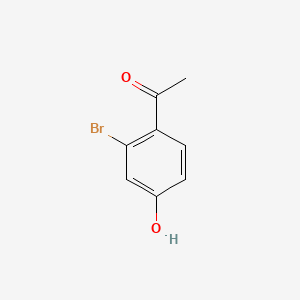

1-(2-Bromo-4-hydroxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZMXDQVZPWRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057573 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61791-99-9 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS Number: 61791-99-9), a substituted hydroxyacetophenone. Due to the limited availability of specific data for this particular regioisomer, this document combines confirmed properties with general methodologies for synthesis, characterization, and safe handling, drawing upon established principles for related compounds. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with bromo, hydroxyl, and acetyl groups. The precise positioning of these functional groups is critical to its chemical identity and reactivity, distinguishing it from its more commonly cited isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61791-99-9 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][3] |

| Molecular Weight | 215.04 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 85-90 °C | [3] |

| Boiling Point | 344.1 °C at 760 mmHg | [3] |

| Density | 1.586 g/cm³ | [3] |

| Solubility | Slightly soluble in water (1.7 g/L at 25 °C) | [1] |

Synthesis

The primary reported method for the synthesis of this compound is the Fries rearrangement of 3-bromophenyl acetate. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The reaction is selective for the ortho and para positions relative to the hydroxyl group.

General Fries Rearrangement Mechanism

The Fries rearrangement is a classic organic reaction used to synthesize hydroxyaryl ketones from phenolic esters. The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring. Reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either the ortho or para product.

Caption: General mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

Materials:

-

3-bromophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).

-

Solvent Addition: Add anhydrous nitrobenzene to the flask and cool the mixture in an ice-water bath.

-

Substrate Addition: Slowly add 3-bromophenyl acetate (1 equivalent) to the stirred suspension while maintaining the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture. The optimal temperature and time must be determined empirically, but temperatures between 40-120°C are typical. Higher temperatures generally favor the formation of the ortho isomer.[5]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then pour it slowly onto crushed ice containing concentrated HCl.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product will be a mixture of ortho and para isomers. These can be separated by column chromatography on silica gel.

Applications and Biological Relevance

Specific applications for this compound are not well-documented. However, hydroxyacetophenone derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals and fine chemicals.[5]

-

Synthetic Intermediate: The presence of three reactive sites—the hydroxyl group, the bromine atom, and the ketone—makes this compound a potentially versatile building block for more complex molecules.

-

Potential Biological Activity: While this specific isomer has not been extensively studied, other hydroxyacetophenone derivatives have shown antibacterial and antifungal activities.[7] The combination of a phenol, a halogen, and a ketone moiety suggests that this compound could be explored for similar biological properties.

Compound Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized this compound and to distinguish it from its regioisomers.

Caption: General workflow for purification and characterization.

NMR spectroscopy is particularly powerful for distinguishing between regioisomers like this compound and 1-(4-Bromo-2-hydroxyphenyl)ethanone by analyzing the splitting patterns and chemical shifts of the aromatic protons.[8]

Safety and Handling

As a brominated phenolic compound, this compound should be handled with appropriate caution.

Table 2: Hazard and Safety Information

| Category | Information |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This data is based on closely related isomers and general chemical principles. A specific Safety Data Sheet (SDS) for CAS 61791-99-9 should be consulted when available.

General Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[9]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a distinct chemical entity with potential as a synthetic intermediate. While specific research on its applications is limited, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical knowledge. Further investigation into this compound's reactivity and biological properties could reveal new opportunities in medicinal chemistry and materials science.

References

- 1. scribd.com [scribd.com]

- 2. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]

- 3. news-medical.net [news-medical.net]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone from 3-Bromophenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical research, from the starting material 3-bromophenyl acetate. The core of this synthetic route relies on the Fries rearrangement, a powerful method for the ortho- and para-acylation of phenols.

Synthetic Strategy: The Fries Rearrangement

The transformation of 3-bromophenyl acetate to this compound is achieved through a Lewis acid-catalyzed Fries rearrangement. This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, yielding a hydroxyaryl ketone.[1][2] The regioselectivity of the acyl group migration (to the ortho or para position relative to the hydroxyl group) is influenced by reaction conditions such as temperature and solvent polarity.[1][2]

In the case of 3-bromophenyl acetate, the desired product, this compound, is the result of the acetyl group migrating to the position ortho to the hydroxyl group and para to the bromine atom. The alternative ortho-migration product would be 1-(4-Bromo-2-hydroxyphenyl)ethanone. Temperature control is a critical factor in directing the regioselectivity of this reaction; lower temperatures generally favor the para-isomer, while higher temperatures favor the ortho-isomer.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Fries rearrangement of 3-bromophenyl acetate.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromophenyl acetate | Reagent | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | Reagent | Sigma-Aldrich |

| Dichloromethane (anhydrous) | ACS | Fisher Scientific |

| Hydrochloric acid (concentrated) | ACS | VWR |

| Deionized water | - | - |

| Ice | - | - |

| Sodium sulfate (anhydrous) | ACS | Sigma-Aldrich |

| Ethyl acetate | HPLC | Fisher Scientific |

| Hexane | HPLC | Fisher Scientific |

2.2. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing calcium chloride), and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents). The flask is then cooled in an ice bath.

-

Addition of Reactant: Anhydrous dichloromethane is added to the flask, followed by the slow, dropwise addition of 3-bromophenyl acetate (1.0 equivalent) under a nitrogen atmosphere.

-

Reaction: The reaction mixture is allowed to stir at 0°C for 30 minutes and then slowly warmed to room temperature. The mixture is subsequently heated to reflux (approximately 40°C) and maintained at this temperature for 2-4 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is quenched by the slow and careful addition of ice-cold deionized water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield is an estimate based on similar Fries rearrangement reactions and may vary.

| Parameter | Value |

| Reactants | |

| 3-Bromophenyl acetate | 1.0 eq |

| Aluminum chloride | 1.2 eq |

| Product | |

| This compound | - |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 40°C (Reflux) |

| Reaction Time | 2-4 hours |

| Yield | |

| Theoretical Yield | Calculated based on starting material |

| Actual Yield | ~60-70% (estimated) |

| Characterization | |

| Melting Point | To be determined |

| 1H NMR | Consistent with product structure |

| 13C NMR | Consistent with product structure |

| Mass Spectrometry | m/z = 214.96 (M+), 216.96 (M+2) |

Visualizations

4.1. Reaction Pathway

Caption: Fries Rearrangement Pathway for Synthesis.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the Lewis acid catalyst.

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-bromophenyl acetate. The Fries rearrangement is a key transformation, and careful control of reaction conditions is necessary to achieve the desired product with good yield and purity. Researchers should always adhere to strict safety protocols when performing this synthesis.

References

Technical Guide: Physicochemical and Biological Properties of 1-(2-Bromo-4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-hydroxyphenyl)ethanone, also known as 2-Bromo-4'-hydroxyacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in medicinal chemistry, where it functions as a precursor for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, and an examination of its role as a modulator of cellular signaling pathways.

Physicochemical Properties

The melting and boiling points are critical parameters for the identification and purification of this compound. A summary of these properties is presented below.

| Property | Value | Conditions |

| Melting Point | 130 °C | Not specified |

| Boiling Point | 338.7 °C | at 760 mmHg |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This method is fundamental for assessing the purity of a crystalline solid, as impurities typically depress and broaden the melting point range.[1]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

-

Mortar and pestle

-

Heating bath fluid (if using a Thiele tube, e.g., mineral oil)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[1][2]

-

Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer using a rubber band or thread if using a Thiele tube.[1] Ensure the bottom of the capillary tube is level with the thermometer bulb.

-

Heat the apparatus. Initially, a rapid heating rate can be used to approach the expected melting point.

-

As the temperature nears the anticipated melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[3]

-

For accuracy, it is advisable to perform at least two measurements.

Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] This micro method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater or Thiele tube with a heating bath)

-

Sample of this compound (melted, if solid at room temperature)

Procedure:

-

Place a few milliliters of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[4][5]

-

Attach the test tube to a thermometer and immerse the setup in a heating bath or place it in an aluminum block heater. The sample should be below the level of the heating medium.

-

Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the liquid has displaced all the air from the capillary.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6] At this point, the vapor pressure of the liquid is equal to the external pressure.

-

Record the barometric pressure, as the boiling point is pressure-dependent.[4]

Biological Activity and Signaling Pathway

This compound is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[7] Specifically, it has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase (SHP-1), which are key regulators in various cellular signaling pathways.

The diagram below illustrates the inhibitory action of this compound on the PTP1B signaling pathway. PTP1B dephosphorylates activated (phosphorylated) protein substrates, thereby modulating their activity. By covalently binding to the catalytic domain of PTP1B, this compound inhibits this dephosphorylation process.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

Spectral Analysis of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS No. 61791-99-9). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇BrO₂

-

Molecular Weight: 215.04 g/mol

-

Structure:

(A representative image would be placed here in a full document)

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 1H | H-6 |

| ~ 7.10 | d | 1H | H-3 |

| ~ 6.90 | dd | 1H | H-5 |

| ~ 5.50 | s (broad) | 1H | -OH |

| ~ 2.60 | s | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198.0 | C=O |

| ~ 158.0 | C-4 (C-OH) |

| ~ 135.0 | C-6 |

| ~ 130.0 | C-2 (C-Br) |

| ~ 122.0 | C-5 |

| ~ 118.0 | C-1 |

| ~ 115.0 | C-3 |

| ~ 26.5 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (phenolic) |

| ~ 3100 | Medium | Aromatic C-H stretch |

| ~ 1680 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480 | Medium | Aromatic C=C ring stretch |

| ~ 1250 | Strong | C-O stretch (phenol) |

| ~ 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron Ionization)

| m/z Ratio | Proposed Fragment Ion |

| 214/216 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 199/201 | [M - CH₃]⁺ |

| 171/173 | [M - C(O)CH₃]⁺ |

| 135 | [M - Br]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Process and analyze the resulting spectral data.

-

Infrared (IR) Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Place a small amount of the solid sample (a few milligrams) in a clean, dry vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is gently heated to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for spectral analysis of a chemical compound.

Navigating the Crystalline Landscape: A Technical Guide to the Structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone

A comprehensive analysis of the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, is presented in this technical guide. While crystallographic data for its isomer, 1-(2-Bromo-4-hydroxyphenyl)ethanone, was not found in publicly available databases, the detailed structural elucidation of the 2-bromo isomer offers significant insights for researchers, scientists, and drug development professionals.

The title compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, with the chemical formula C₈H₇BrO₂, is a molecule of interest due to its application in the synthesis of adrenaline-type drugs.[1][2] Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and ultimately its role in the synthesis of more complex pharmaceutical agents.

Crystallographic Data Summary

The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6495 (15) |

| b (Å) | 15.052 (3) |

| c (Å) | 14.3562 (19) |

| β (°) | 123.224 (7) |

| Volume (ų) | 1563.5 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Absorption coefficient (μ) (mm⁻¹) | 5.20 |

Molecular and Packing Structure

The asymmetric unit of 2-Bromo-1-(4-hydroxyphenyl)ethanone contains two independent molecules.[1][2] In the crystal, these molecules are linked by intermolecular O—H···O hydrogen bonds, forming one-dimensional chains that propagate along the direction.[1][2]

Experimental Protocols

A detailed methodology for the synthesis and crystal structure determination of 2-Bromo-1-(4-hydroxyphenyl)ethanone is outlined below.

Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone[1]

-

Dissolution: 4-Hydroxyacetophenone (10 g, 73.4 mmol) was dissolved in 50 ml of chloroform at 338 K.

-

Acidification: Concentrated sulfuric acid (3.80 ml, 1.84 g/ml) was added to the solution with stirring.

-

Bromination: After stirring for 10 minutes, bromine (3.9 ml, 76.1 mmol) was added to the reaction solution.

-

Quenching and Extraction: After 5 hours, the reaction was quenched with 60 ml of water. The layers were separated, and the aqueous layer was extracted with chloroform.

-

Washing and Drying: The combined organic extracts were washed with a saturated aqueous sodium bicarbonate solution (30 ml) and dried over MgSO₄.

-

Purification: The solvent was evaporated under reduced pressure to yield the crude product, which was then recrystallized to obtain single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement[1][2]

-

Data Collection: A Bruker SMART CCD diffractometer was used for data collection.[1][2]

-

Absorption Correction: A multi-scan absorption correction was applied using SADABS.[1][2]

-

Structure Solution and Refinement: The structure was solved using direct methods and refined on F² using the SHELXL97 program.[2] Hydrogen atoms were placed in geometrically calculated positions.[1]

Experimental Workflow

The logical flow from starting materials to the final elucidated crystal structure is depicted in the following diagram.

Caption: Experimental workflow from synthesis to crystal structure determination.

References

Solubility Profile of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS No. 61791-99-9), a key chemical intermediate. Understanding its solubility in various common laboratory solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and offers a visual workflow for solvent selection.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Appearance | Yellow to Brown Solid |

| CAS Number | 61791-99-9 |

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, the following data point has been reported:

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 1.7[1] |

Qualitative Solubility Profile

Based on the chemical structure, which includes a polar hydroxyl group and a less polar brominated aromatic ring, this compound is expected to exhibit a range of solubilities in common organic solvents. The principle of "like dissolves like" suggests solubility in polar organic solvents.

Information on a closely related isomer, 2-Bromo-4'-hydroxyacetophenone (CAS No. 2491-38-5), can provide further insight into the expected solubility of this compound. This isomer is reported to be:

Therefore, it is reasonable to anticipate that this compound will exhibit moderate to good solubility in polar aprotic solvents like DMSO and lower to moderate solubility in polar protic solvents like methanol and some chlorinated solvents. Its solubility in non-polar hydrocarbons is expected to be low.

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and robust technique.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of the desired solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The concentration of the solute in the solution should become constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Record the exact weight of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

-

The difference in weight corresponds to the mass of the dissolved solute.

-

-

Spectroscopic Method (e.g., UV-Vis):

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the solute in the diluted sample and then calculate the concentration in the original saturated solution.

-

-

3. Data Calculation:

Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

This technical guide serves as a foundational resource for understanding and determining the solubility of this compound. For critical applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems of interest.

References

A Technical Guide to the Synthesis of 2-Bromo-4-Hydroxyacetophenone

Introduction: 2-Bromo-4-hydroxyacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and serves as a tool in biochemical research, notably as a covalent inhibitor of protein tyrosine phosphatases (PTPs) like PTP1B and SHP-1.[1][2][3] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While the title specifies the Fries rearrangement, it's crucial to clarify that this reaction is employed to synthesize the precursor, 4-hydroxyacetophenone. The final product, 2-bromo-4-hydroxyacetophenone, is then obtained through the selective bromination of this precursor. This guide details the reaction mechanisms, experimental protocols, and critical parameters for both the Fries rearrangement synthesis of 4-hydroxyacetophenone and its subsequent α-bromination.

Part 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5][6] The reaction is selective for the ortho and para positions, and the product distribution can be controlled by adjusting reaction conditions such as temperature and solvent.[4][6]

Reaction Mechanism

The widely accepted mechanism for the Fries rearrangement involves the following key steps:

-

Complexation: The Lewis acid (commonly AlCl₃) coordinates with the carbonyl oxygen of the phenolic ester. This is favored over coordination with the phenolic oxygen because the carbonyl oxygen is a better Lewis base.[5][6]

-

Acylium Ion Formation: The bond between the phenolic oxygen and the acyl group polarizes, leading to the formation of an acylium carbocation.[6]

-

Electrophilic Aromatic Substitution: The acylium ion then attacks the aromatic ring as an electrophile.[6]

-

Workup: Hydrolysis of the intermediate complex liberates the final hydroxy aryl ketone product.[7]

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Data Presentation: Fries Rearrangement Conditions

The choice of catalyst and solvent, along with temperature, significantly impacts the yield and the ratio of ortho to para isomers. Low temperatures generally favor the formation of the para product (4-hydroxyacetophenone).[4][6]

| Catalyst | Solvent | Temperature (°C) | Yield of 4-HAP (%) | Ortho/Para Ratio | Reference |

| AlCl₃ | Monochlorobenzene | 100 | - | 1.0 : 3.03 | [8] |

| AlCl₃ | Nitrobenzene | 20-25 | - | - | [9] |

| AlCl₃ | Nitromethane | Room Temp | 80-92 (para only) | Para selective | [10] |

| HF | - | 20-100 | 94 | - | [9][11] |

| BF₃ | - | 90 | 56 | - | [9] |

| Zeolites (H-ZSM-5) | Sulfolane | 180 | 28 | - | [9] |

Experimental Protocol: Synthesis of 4-Hydroxyacetophenone

This protocol is based on the use of hydrogen fluoride (HF) as a catalyst, which has been shown to produce high yields.[9][11]

Materials:

-

Phenyl acetate

-

Anhydrous Hydrogen Fluoride (HF)

-

Corrosion-resistant reactor (e.g., Monel or Hastelloy)

-

Inert gas (Nitrogen)

-

Ice, Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: Charge the corrosion-resistant reactor with phenyl acetate.

-

Catalyst Addition: Add an excess of liquid anhydrous hydrogen fluoride (e.g., 7 to 80 moles per mole of phenyl acetate) to the reactor.[11] The reactor should be cooled during this process.

-

Reaction Conditions: Maintain the reaction mixture at a temperature between 20°C and 100°C for a period of 0.5 to 4 hours.[11] The pressure can be maintained between 50 to 500 psia using an inert gas like nitrogen.[11]

-

Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it into ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Part 2: Synthesis of 2-Bromo-4-Hydroxyacetophenone via Bromination

The synthesis of 2-bromo-4-hydroxyacetophenone is typically achieved by the selective bromination at the α-carbon of the acetyl group of 4-hydroxyacetophenone.[1] The phenolic hydroxyl group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution, primarily at the ortho positions (C3 and C5).[12] Therefore, direct bromination can lead to a mixture of products, including nuclear bromination (e.g., 3-bromo-4-hydroxyacetophenone) and the desired side-chain bromination.[12]

Data Presentation: Bromination of 4-Hydroxyacetophenone

Various methods have been developed to achieve selective α-bromination.

| Brominating Agent | Solvent(s) | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| Bromine (Br₂) | Diethyl ether | - | 0 | - | [1][13] |

| Bromine (Br₂) | Ethyl acetate / Chloroform | Aluminum chloride | 21.4 | - (95% purity) | [14] |

| Pyridinium hydrobromide perbromide | THF | - | Room Temp | - | [3] |

| N-Bromosuccinimide (NBS) | Acetonitrile | Neutral Al₂O₃ | Reflux | 94 (for nuclear bromination) | [12] |

Note: The NBS method cited primarily yields the nuclear bromination product, 3-bromo-4-hydroxyacetophenone, highlighting the challenge of regioselectivity.[12]

Experimental Protocol: α-Bromination of 4-Hydroxyacetophenone

This protocol uses elemental bromine in diethyl ether, a common method for achieving α-bromination of ketones.[1][13]

Materials:

-

4-hydroxyacetophenone (15 g, 110 mmol)

-

Bromine (17.6 g, 110 mmol)

-

Diethyl ether (200 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.[1][13]

-

Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.[2]

-

Bromination: While maintaining the temperature at 0°C, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.[1][13]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.[1][13] Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.[1][13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with the saturated sodium bicarbonate solution.[1][2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ether or an ethanol/water mixture) to yield pure 2-bromo-4-hydroxyacetophenone.[2][13]

Overall Synthesis Workflow

The two-part process, from the starting phenolic ester to the final brominated product, can be visualized as a sequential workflow.

Caption: Experimental workflow for the synthesis of 2-bromo-4-hydroxyacetophenone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-4'-hydroxyacetophenone | 2491-38-5 [chemicalbook.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. byjus.com [byjus.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

The Reactivity and Stability of Brominated Hydroxyacetophenones: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of brominated hydroxyacetophenone derivatives, with a primary focus on the well-studied compound 2-Bromo-4'-hydroxyacetophenone. Due to the limited availability of specific data for 1-(2-Bromo-4-hydroxyphenyl)ethanone, this document leverages the extensive research on its isomer to provide a thorough understanding of the chemical class. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and biological pathways.

Introduction

Brominated hydroxyacetophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry and chemical biology. Their unique combination of a reactive α-bromoketone, a phenolic hydroxyl group, and an aromatic ring makes them versatile building blocks for the synthesis of various heterocyclic compounds and valuable probes for studying biological processes. Notably, 2-Bromo-4'-hydroxyacetophenone, also known as p-hydroxyphenacyl bromide, is widely recognized for its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs) and as a photoremovable protecting group.[1][2] This guide will delve into the chemical properties, reactivity, and stability of this class of compounds, providing practical information for their application in research and development.

Physicochemical Properties

The physicochemical properties of brominated hydroxyacetophenones are crucial for their handling, storage, and application in various experimental setups. The data for the most studied isomer, 2-Bromo-4'-hydroxyacetophenone, is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [3] |

| Molecular Weight | 215.04 g/mol | [3] |

| Appearance | Pale beige to white solid | [4] |

| Melting Point | 130 °C | [5] |

| Solubility | Slightly soluble in chloroform and methanol. Soluble in DMSO (60 mg/mL) and Ethanol (20 mg/mL). | [4][6] |

| Storage Conditions | 2-8°C, under an inert atmosphere. | [7] |

Chemical Reactivity

The reactivity of brominated hydroxyacetophenones is primarily dictated by the presence of the α-bromoketone and the phenolic hydroxyl group. These functionalities allow for a diverse range of chemical transformations.

Reactivity of the α-Bromoketone

The α-bromoketone moiety is highly susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of various heterocyclic structures. A prominent example is the Hantzsch thiazole synthesis, where a 2-bromoacetophenone derivative reacts with a thiourea to form a thiazole ring.[1]

Role as a Photoremovable Protecting Group

2-Bromo-4'-hydroxyacetophenone is extensively used as a photoremovable protecting group (PPG), particularly for caging bioactive molecules such as carboxylic acids, thiols, and phosphates.[2] The p-hydroxyphenacyl (pHP) group can be cleaved with high efficiency upon UV irradiation (typically 300-350 nm), releasing the active molecule. This process is often referred to as "decaging." The deprotection mechanism is believed to proceed through a "photo-Favorskii" rearrangement.[2] The presence of water is crucial for this rearrangement.[2]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

2-Bromo-4'-hydroxyacetophenone is a known covalent inhibitor of protein tyrosine phosphatases, including PTP1B and SHP-1.[1][8] It acts by covalently modifying the catalytic domain of these enzymes.[6] This inhibitory activity makes it a valuable tool for studying the role of PTPs in cellular signaling pathways, particularly in the context of metabolic disorders like diabetes and in cancer research.[1][6]

Stability Profile

The stability of brominated hydroxyacetophenones is a critical consideration for their storage and use in experimental protocols. Degradation can occur under various conditions, leading to the formation of impurities and a reduction in efficacy.

pH Stability

These compounds are generally more stable in neutral or slightly acidic conditions.[4] Strong bases should be avoided as they can deprotonate the phenolic hydroxyl group, forming a reactive phenoxide that can lead to side reactions and degradation.[4]

Thermal Stability

Photostability

As discussed, 2-Bromo-4'-hydroxyacetophenone is intentionally photolabile, a property exploited in its use as a photoremovable protecting group.[2] Therefore, when not used for photolytic cleavage, it is crucial to protect the compound and its solutions from light to prevent unwanted degradation.[4]

Oxidative and Reductive Stability

Reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4] Information on the specific reductive stability of this compound is limited, but related brominated phenols can undergo reductive degradation.[13]

Experimental Protocols

Detailed methodologies are essential for the successful application of brominated hydroxyacetophenones in research.

Synthesis of 2-Bromo-4'-hydroxyacetophenone

This protocol describes the bromination of 4'-hydroxyacetophenone.[1]

Materials:

-

4'-hydroxyacetophenone (15 g, 110 mmol)

-

Bromine (17.6 g, 110 mmol)

-

Ether (200 mL)

-

Saturated sodium bicarbonate solution (500 mL)

-

Magnesium sulfate

Procedure:

-

Dissolve 4'-hydroxyacetophenone in ether in a flask and cool the solution to 0°C.

-

Add bromine dropwise to the cooled solution over 20 minutes with stirring.

-

Continue stirring the mixture for 1 hour at 0°C.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

-

Recrystallize the crude product from ether to obtain purified 2-Bromo-4'-hydroxyacetophenone.

Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 2-anilino-4-arylthiazoles using a 2-bromoacetophenone derivative.[1]

Materials:

-

2-Bromo-3'-hydroxyacetophenone (1.0 eq)

-

Phenylthiourea (1.1 eq)

-

Ethanol

-

Saturated aqueous solution of sodium bicarbonate (optional)

Procedure:

-

Dissolve 2-Bromo-3'-hydroxyacetophenone in ethanol in a round-bottom flask.

-

Add phenylthiourea to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates as a hydrobromide salt, it can be collected by filtration.

-

For the free base, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Photoremoval of the p-Hydroxyphenacyl (pHP) Protecting Group

This protocol describes the general procedure for the photolytic deprotection of a pHP-protected carboxylic acid.[2]

Materials:

-

pHP-protected carboxylic acid

-

A suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile)

-

UV light source (300-350 nm)

Procedure:

-

Dissolve the pHP-protected carboxylic acid in the chosen solvent system.

-

Irradiate the solution with the UV light source. The duration of irradiation will depend on the substrate concentration, light source intensity, and the quantum yield of the reaction.

-

Monitor the progress of the deprotection by a suitable analytical method (e.g., HPLC, TLC).

-

Once the reaction is complete, the resulting solution containing the deprotected acid can often be used directly in subsequent applications. If isolation is required, standard extraction or chromatographic techniques can be employed.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of PTP1B as a negative regulator in the insulin signaling pathway, a pathway that can be modulated by 2-Bromo-4'-hydroxyacetophenone.

Caption: Inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone enhances insulin signaling.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis and purification of 2-Bromo-4'-hydroxyacetophenone.

Caption: Workflow for the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Conclusion

Brominated hydroxyacetophenones, particularly 2-Bromo-4'-hydroxyacetophenone, are valuable and versatile compounds in chemical and biological research. Their reactivity, especially at the α-bromoketone position, allows for the synthesis of complex molecules and the development of enzyme inhibitors. Their photolabile nature has been cleverly exploited in the design of photoremovable protecting groups. A thorough understanding of their stability under different experimental conditions is paramount to ensure the reliability and reproducibility of research outcomes. This guide provides a foundational understanding of these aspects and serves as a practical resource for researchers working with this important class of molecules. Further investigation into the specific properties and biological activities of other isomers, such as this compound, is warranted to expand the chemical toolbox available to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. GSRS [precision.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. 2-Bromo-4'-hydroxyacetophenone | Phosphatase | TargetMol [targetmol.com]

- 7. 2491-38-5|2-Bromo-1-(4-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. cetjournal.it [cetjournal.it]

- 11. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface [mdpi.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(2-Bromo-4-hydroxyphenyl)ethanone

This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 1-(2-Bromo-4-hydroxyphenyl)ethanone (CAS No: 61791-99-9). It details the potential hazards associated with this compound and outlines the necessary safety precautions and handling procedures to minimize risk in a laboratory setting.

Hazard Identification and Classification

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. While specific toxicity data for this exact isomer is limited, information from safety data sheets for closely related isomers, such as 1-(3-Bromo-4-hydroxyphenyl)ethanone and 2-Bromo-1-(4-hydroxyphenyl)ethanone, indicates several potential hazards. The primary concerns are skin and eye irritation, potential for respiratory irritation, and harm if swallowed. Some related compounds are also classified as skin sensitizers.

Based on aggregated data for bromo-hydroxyphenyl-ethanone isomers, the following GHS hazard classifications are likely applicable:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictogram:

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[3][4] |

| P270 | Do not eat, drink or smoke when using this product.[4] |

| P271 | Use only outdoors or in a well-ventilated area.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

| P330 | Rinse mouth.[4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Toxicological Data

| Metric | Value | Species | Route | Reference |

| LC50 | 190 mg/m³/4hr | Rat | Inhalation | [2][5] |

This data suggests that inhalation of aerosols or dusts of similar compounds can be toxic.

Experimental Protocols for Hazard Determination

The hazard classifications listed above are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key toxicological endpoints.

3.1. Acute Oral Toxicity (OECD Guideline 423)

-

Principle: A stepwise procedure with a limited number of animals (typically female rats) per step. The substance is administered orally at a defined dose. Observations of effects and mortality are made over a 14-day period. The outcome of one step determines the dose for the next step.

-

Methodology:

-

A starting dose (e.g., 300 mg/kg body weight) is administered to a group of three fasted female rats.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used in another group of animals.

-

The LD50 is estimated based on the dose at which mortality is observed.

-

3.2. Skin Irritation/Corrosion (OECD Guideline 404)

-

Principle: The substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a stepwise manner. The degree of skin irritation is assessed at specific intervals.

-

Methodology:

-

A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of shaved skin (approx. 6 cm²).

-

The treated area is covered with a gauze patch for 4 hours.

-

After the exposure period, the patch is removed, and the skin is washed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

-

3.3. Eye Irritation/Corrosion (OECD Guideline 405)

-

Principle: The substance is applied to the eye of a single animal (typically an albino rabbit) to assess its potential to cause eye damage.

-

Methodology:

-

A small amount (0.1 g or 0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness.

-

The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

-

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Caption: Safe handling workflow for this compound.

Recommended Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4][6]

-

Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[6][7]

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or if symptoms persist, seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][6]

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4][6]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3][6]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8] Keep the container tightly closed and store in a locked-up area.[4][6]

-

Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations. This material should be disposed of as hazardous waste.[4][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide.[7][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

References

- 1. 1-(3-Bromo-4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 608094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone | C8H7BrO2 | CID 4964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-4-hydroxyacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Use of 1-(2-Bromo-4-hydroxyphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(2-Bromo-4-hydroxyphenyl)ethanone as a key building block in the synthesis of various heterocyclic compounds, particularly flavonoids such as chalcones, flavones, and aurones. The protocols outlined below are based on established synthetic methodologies for analogous compounds.

Introduction

This compound is a versatile bifunctional aromatic ketone. The presence of a hydroxyl group, a bromine atom ortho to the acetyl group, and the ketone functionality itself allows for a variety of chemical transformations. This makes it a valuable precursor in medicinal chemistry and drug development for the synthesis of complex molecules with potential biological activity. Its primary applications lie in the construction of flavonoid scaffolds, which are known to possess a wide range of pharmacological properties.

Key Applications

The primary synthetic applications of this compound explored in these notes are:

-

Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation: This base-catalyzed condensation reaction with various aromatic aldehydes is the cornerstone for accessing a diverse range of chalcone derivatives.

-

Synthesis of 6-Bromoflavones through Oxidative Cyclization of 2'-Hydroxychalcones: The resulting chalcones can be cyclized to form flavones, a significant class of flavonoids.

-

Synthesis of 6-Bromoaurones via Intramolecular Cyclization of 2'-Hydroxychalcones: An alternative cyclization pathway for 2'-hydroxychalcones leads to the formation of aurones, another important class of flavonoid isomers.

Data Presentation

The following tables summarize the expected products and representative yields for the key transformations starting from this compound, based on analogous reactions.

Table 1: Synthesis of 2'-Hydroxychalcone Derivatives

| Entry | Aldehyde | Product | Catalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde | (E)-1-(2-Bromo-4-hydroxyphenyl)-3-phenylprop-2-en-1-one | NaOH | Ethanol | 85-95 |

| 2 | 4-Methoxybenzaldehyde | (E)-1-(2-Bromo-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | KOH | Methanol | 80-90 |

| 3 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-Bromo-4-hydroxyphenyl)prop-2-en-1-one | NaOH | Ethanol | 82-92 |

| 4 | 4-Nitrobenzaldehyde | (E)-1-(2-Bromo-4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | KOH | Methanol | 75-85 |

Table 2: Synthesis of 6-Bromoflavone and 6-Bromoaurone Derivatives

| Entry | Starting Chalcone (from Table 1) | Reaction Type | Reagent | Product | Yield (%) |

| 1 | Product from Entry 1 | Oxidative Cyclization | DMSO, I₂ | 6-Bromo-2-phenyl-4H-chromen-4-one (6-Bromoflavone) | 70-80 |

| 2 | Product from Entry 2 | Oxidative Cyclization | DMSO, I₂ | 6-Bromo-2-(4-methoxyphenyl)-4H-chromen-4-one | 65-75 |

| 3 | Product from Entry 1 | Intramolecular Cyclization | Hg(OAc)₂ | (Z)-2-Benzylidene-6-bromobenzofuran-3(2H)-one (6-Bromoaurone) | 75-85 |

| 4 | Product from Entry 2 | Intramolecular Cyclization | Hg(OAc)₂ | (Z)-2-(4-Methoxybenzylidene)-6-bromobenzofuran-3(2H)-one | 70-80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (15-20 mL per gram of ketone).

-

Add the substituted aromatic aldehyde (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.

-

Prepare a 40% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the pH is acidic.

-

A solid precipitate of the 2'-hydroxychalcone will form.

-

Collect the solid by vacuum filtration using a Buchner funnel, and wash thoroughly with cold deionized water to remove any inorganic impurities.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 6-Bromoflavones by Oxidative Cyclization of 2'-Hydroxychalcones

This protocol details the conversion of a 2'-hydroxychalcone intermediate to a 6-bromoflavone.

Materials:

-

Synthesized 2'-hydroxychalcone (from Protocol 1)

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Place the 2'-hydroxychalcone (1 equivalent) and a catalytic amount of iodine (I₂) in a round-bottom flask.

-

Add DMSO as the solvent (10-15 mL per gram of chalcone).

-

Attach a reflux condenser and heat the reaction mixture at 120-130 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water.

-

The solid product (6-bromoflavone) will precipitate out.

-

Collect the solid by vacuum filtration, wash with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

-

Dry the product and purify by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Protocol 3: Synthesis of 6-Bromoaurones by Intramolecular Cyclization of 2'-Hydroxychalcones

This protocol outlines the synthesis of 6-bromoaurones from 2'-hydroxychalcone intermediates.

Materials:

-

Synthesized 2'-hydroxychalcone (from Protocol 1)

-

Mercuric acetate (Hg(OAc)₂)

-

Pyridine

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve the 2'-hydroxychalcone (1 equivalent) in pyridine in a round-bottom flask.

-

Add mercuric acetate (Hg(OAc)₂) (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture with 1 M HCl to precipitate the product.

-

Collect the solid 6-bromoaurone by vacuum filtration and wash thoroughly with water.

-

Dry the product and recrystallize from a suitable solvent like methanol or ethanol for purification.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways from this compound.

Caption: Workflow for 2'-Hydroxychalcone synthesis.

The Versatility of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Building Block for Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-hydroxyphenyl)ethanone is a versatile trifunctional chemical intermediate that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive ketone, an activatable aromatic ring, and strategically positioned hydroxyl and bromo substituents, provides a gateway to constructing diverse molecular scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds—benzofurans, chromones, and flavones—using this compound as the key building block. Additionally, it summarizes the biological activities of representative derivatives, highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Application 1: Synthesis of Benzofuran Derivatives

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. The hydroxyl and bromo groups on the phenyl ring of this compound make it an ideal precursor for the construction of the benzofuran nucleus.

General Reaction Pathway: Intramolecular Cyclization

A common strategy for synthesizing benzofurans from this compound involves an initial reaction at the phenolic hydroxyl group, followed by an intramolecular cyclization that displaces the adjacent bromine atom.

Caption: General workflow for the synthesis of benzofuran derivatives.

Experimental Protocol: Synthesis of Ethyl 6-bromo-7-hydroxybenzofuran-2-carboxylate (Proposed)

This protocol is adapted from established methods for benzofuran synthesis.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dry acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

To this stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Wash the residue with acetone.

-